Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride
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Overview
Description
Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride is a chemical compound with the molecular formula C23H27ClN2O2 It is known for its unique structure, which includes a benzyl group attached to a bipiperidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method includes the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride . The reaction is carried out at elevated temperatures (around 65°C) with vigorous stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated through crystallization and filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride.
Chemical Reactions Analysis
Types of Reactions
Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzyl group but different functional groups and properties.
Benzylpenicillin: A penicillin derivative with a benzyl group, used as an antibiotic.
Uniqueness
Benzyl [2,4’-Bipiperidine]-1-Carboxylate Hydrochloride is unique due to its bipiperidine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzyl-containing compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C18H27ClN2O2 |
---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
benzyl 2-piperidin-4-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(22-14-15-6-2-1-3-7-15)20-13-5-4-8-17(20)16-9-11-19-12-10-16;/h1-3,6-7,16-17,19H,4-5,8-14H2;1H |
InChI Key |
CFMMTDNONPQUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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